2-(4-Chlorophenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Chlorophenyl)-2-methylpropanenitrile, commonly known as 2-CMPN, is a type of nitrile compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale yellow liquid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ether. 2-CMPN is used in a variety of chemical syntheses, including its use as a reagent for the synthesis of a number of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2-CMPN is used as a catalyst in the production of polymers, plastics, and other synthetic materials.
Scientific Research Applications
Antimicrobial and Anticancer Drug Research
This compound has been studied for its potential in combating antimicrobial and anticancer drug resistance. Derivatives of this compound have been synthesized and evaluated for their pharmacological activities .
Molecular Modelling
The molecular structure of derivatives of this compound has been characterized using quantum chemical methods, which is important in the design and development of anticancer drugs .
Biological Potential
Indole derivatives, which can be synthesized from compounds like 2-(4-Chlorophenyl)-2-methylpropanenitrile, have been screened for anti-HIV activity .
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a quinone outside inhibitor (qoi)-type fungicide, are known to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Related compounds like mandipropamid inhibit spore germination with preventative action and are cellulose synthesis inhibitors . Another compound, Chlorfenapyr, disrupts the production of ATP, leading to cellular death .
Biochemical Pathways
Compounds like paclobutrazol, which belong to the triazole family, are known to alter the levels of plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck), affecting the isoprenoid pathway .
Pharmacokinetics
For instance, certain derivatives were found to have improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Related compounds like indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the isomeric composition of organic pollutants like ddt can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLYABRQATDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273651 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methylpropanenitrile | |
CAS RN |
30568-32-2 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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